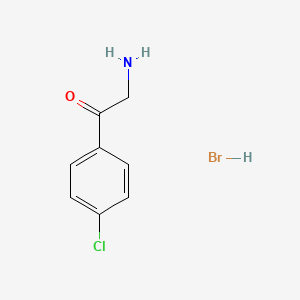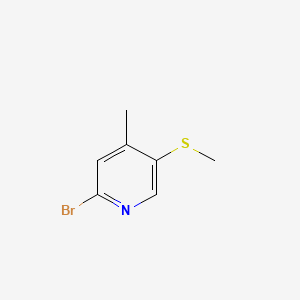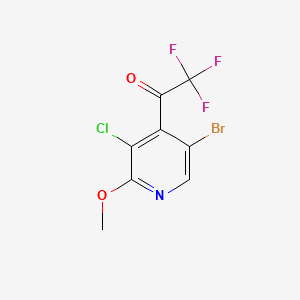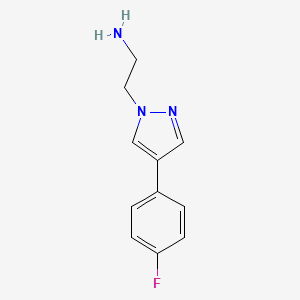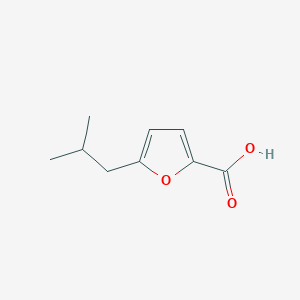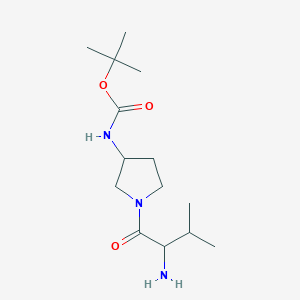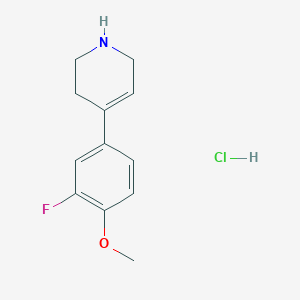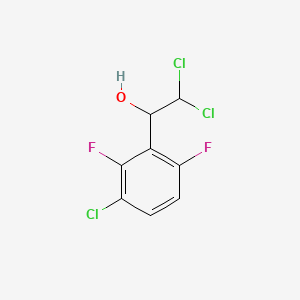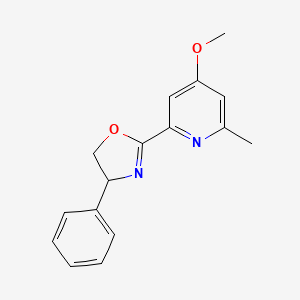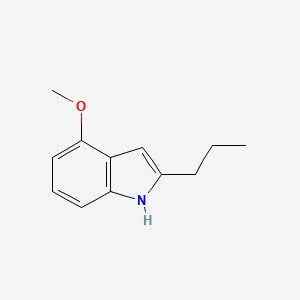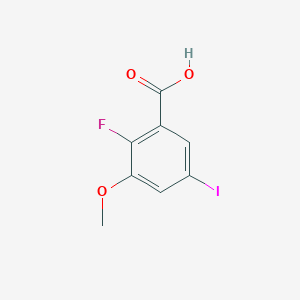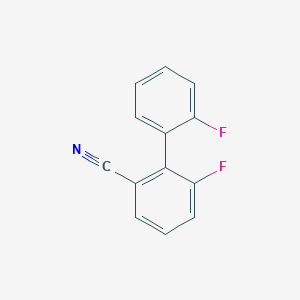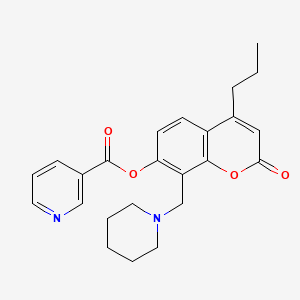
2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen core structure, which is a fused ring system containing a benzene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted salicylaldehyde and a β-ketoester, under acidic or basic conditions.
Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile, such as a halomethylated chromen intermediate.
Esterification with Nicotinic Acid: The final step involves the esterification of the chromen derivative with nicotinic acid or its derivatives under acidic conditions to form the nicotinate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The piperidinylmethyl group can undergo nucleophilic substitution reactions with suitable electrophiles.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid, sulfuric acid, sodium hydroxide, or potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and hydrolysis may yield carboxylic acids and alcohols.
Scientific Research Applications
2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl acetate
- 2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl benzoate
- 2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl butyrate
Uniqueness
2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate is unique due to the presence of the nicotinate ester moiety, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity, solubility, and biological activity compared to its analogs with different ester groups. The nicotinate moiety may also enhance the compound’s potential as a therapeutic agent by improving its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C24H26N2O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[2-oxo-8-(piperidin-1-ylmethyl)-4-propylchromen-7-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C24H26N2O4/c1-2-7-17-14-22(27)30-23-19(17)9-10-21(20(23)16-26-12-4-3-5-13-26)29-24(28)18-8-6-11-25-15-18/h6,8-11,14-15H,2-5,7,12-13,16H2,1H3 |
InChI Key |
PCZQPTQUMBNBCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)OC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


